N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a phenylsulfonyl group, an oxadiazole ring, and an acetamide moiety
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamide derivatives, have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .
Mode of Action
Sulfonamide derivatives, which share a similar structure, are known to inhibit dhfr by binding to its active site and preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides and proteins, affecting cell growth and division .
Biochemical Pathways
The compound likely affects the folate pathway due to its potential inhibition of DHFR . This pathway is crucial for the synthesis of nucleotides and certain amino acids. Disruption of this pathway can lead to impaired DNA replication and cell division, potentially leading to cell death .
Pharmacokinetics
Similar compounds, such as sulfonamides, are generally well absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of dhfr by similar compounds can lead to cell death due to impaired dna replication and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Attachment of the Acetamide Moiety: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to its bioactive oxadiazole core.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-triazol-2-yl)acetamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the oxadiazole ring, phenylsulfonyl group, and acetamide moiety together may result in unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-9(16)13-12-15-14-11(19-12)7-8-20(17,18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNADSLISKPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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